Aloin

概要

説明

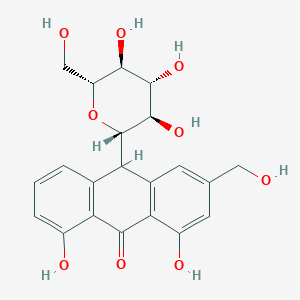

アロインは、バルバロインとしても知られており、少なくとも68種のアロエ属植物の分泌液中に見られる苦味のある黄褐色の化合物です。これはアントラキノン配糖体であり、アントラキノン骨格に糖分子が結合した構造をしています。 アロインは、主に刺激性の下剤として知られており、便通を促すことで便秘を治療します .

準備方法

合成経路と反応条件

アロインは天然源、特にアロエ属植物のラテックスから抽出できます。抽出プロセスには、アロエの葉をスライスして分泌液を採取し、乾燥させてアロインを得ることが含まれます。 この化合物は、アロインA(バルバロイン)とアロインB(イソバルバロイン)と呼ばれる2つのジアステレオマーの混合物であり、どちらも同様の化学的性質を持っています .

工業生産方法

アロインの工業生産は、通常、アロエベラ植物からの大規模な抽出を行います。葉を収穫し、ラテックスを採取して処理し、アロインを単離します。 このプロセスには、濾過、濃縮、精製などの工程が含まれ、最終製品が品質基準を満たすようにします .

化学反応の分析

Degradation and Interconversion in Aqueous Solutions

Aloin A and B demonstrate poor stability in aqueous media, degrading rapidly into hydroxylated derivatives and interconverting between epimers:

-

Degradation Kinetics :

| Time (h) | % this compound Remaining (37°C) |

|---|---|

| 0 | 100% |

| 12 | <40% |

| 24 | <20% |

| 48 | Trace levels |

-

Epimer Interconversion :

Thermal Epimerization

Heating this compound above 160°C induces epimerization:

-

β-Barbthis compound (this compound B) forms as a diastereomeric mixture with this compound A .

-

Structural instability under heat limits applications requiring high-temperature processing .

Hydrolysis and Stability

This compound resists hydrolysis under mild conditions but degrades under acidic or enzymatic catalysis:

-

Acid Hydrolysis (HCl) :

| Compound | Decoction (μmol/g) | Hydrolysate (μmol/g) |

|---|---|---|

| This compound | 76.1 ± 5.9 | 77.7 ± 2.8 |

| Aloe-emodin | 8.3 ± 0.5 | 8.1 ± 0.3 |

Metabolic Biotransformation

In vivo studies in rats reveal extensive phase I/II metabolism:

-

Phase I Reactions : Hydroxylation (C-1, C-8) and oxidation (C-10 to carbonyl) .

-

Phase II Reactions : Glucuronidation (C-10 hydroxyl) and methylation (C-3 hydroxyl) .

-

Interconversion : this compound A and B reversibly transform in biological systems .

Proteasome Inhibition via Allosteric Binding

This compound A/B mixtures inhibit 20S proteasome chymotrypsin-like (ChT-L) activity synergistically:

-

IC₅₀ : 28 μM ± 7 for this compound A/B mixture vs. weaker inhibition by individual epimers .

-

Proposed mechanism: Occupying distinct allosteric sites enhances cooperative inhibition .

| Compound | IC₅₀ (μM) |

|---|---|

| This compound A/B Mix | 28 ± 7 |

| This compound A | >100 |

| This compound B | >100 |

Reactivity with Nitric Acid

Historical studies note distinct reactions for this compound subtypes:

-

Barbthis compound (this compound A): Forms aloetic acid, chrysammic acid, and reddish coloration .

-

Natthis compound : Produces oxalic and picric acids without color change .

Interaction with Biological Targets

Molecular docking reveals hydrogen-bond interactions with proteins:

-

EGFR : Binds via Gly-719, Lys-745, and Arg-841 (ΔG = -9.8 kcal/mol) .

-

ESR1 : Interacts with Glu-444 and Asn-439 (ΔG = -7.0 kcal/mol) .

-

20S Proteasome : Stabilizes via hydrophobic and π-π interactions at allosteric sites .

Key Implications

-

Therapeutic Limitations : Rapid aqueous degradation necessitates drug delivery systems (e.g., nanoencapsulation) to enhance stability .

-

Epimer-Specific Effects : this compound B shows stronger Aβ anti-aggregation activity than this compound A, linked to degradation byproducts .

-

Synergistic Action : Combined this compound A/B exhibits superior proteasome inhibition, highlighting the need for mixed formulations .

科学的研究の応用

Chemical Properties and Mechanism of Action

Aloin is primarily composed of two isomers: this compound A and this compound B. These compounds exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and laxative effects. Research indicates that this compound operates through multiple biological pathways, notably the MAPK signaling pathway, which plays a crucial role in regulating inflammatory responses .

Therapeutic Applications

- Anti-Inflammatory Effects

- Neuroprotective Properties

- Anticancer Potential

- Gut Health

Table 1: Summary of this compound's Pharmacological Effects

Case Studies

- This compound in Allergic Rhinitis and Asthma

- Effects on Gut Microbiota

- Neuroprotective Effects

作用機序

アロインは、腸筋を刺激することで下剤効果を発揮し、便通を促します。この化合物は、腸粘膜と相互作用し、腔内に水分と電解質の分泌を促進することで、便を軟化させ、通過を容易にします。 このプロセスに関与する正確な分子標的と経路はまだ調査中です .

類似の化合物との比較

アロインは、その特殊な糖部分とアロエ属植物での存在により、アントラキノン配糖体の中で独特です。類似の化合物には以下のようなものがあります。

アロエエモジン: 抗癌作用を持つ可能性のあるアントラキノン誘導体です。

クリソファノール: 抗菌作用と抗炎症作用を持つアントラキノン化合物です。

エモジン: 下剤効果と抗癌効果があることが知られています .

アロインは、天然の下剤と苦味剤の両方の役割を果たすことで際立っており、医学的および工業的な応用において貴重な存在です。

類似化合物との比較

Alloin is unique among anthraquinone glycosides due to its specific sugar moiety and its presence in Aloe species. Similar compounds include:

Aloe-emodin: An anthraquinone derivative with potential anticancer properties.

Chrysophanol: Another anthraquinone compound with antimicrobial and anti-inflammatory properties.

Alloin stands out due to its dual role as a natural laxative and a bittering agent, making it valuable in both medicinal and industrial applications.

生物活性

Aloin, a natural compound derived from the Aloe vera plant, has garnered significant attention due to its various biological activities. This article delves into the mechanisms of action, therapeutic potential, and associated risks of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a phenolic compound predominantly found in the latex of Aloe vera leaves. It exists in two isomeric forms: this compound A and this compound B. The compound has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

- Antioxidant Activity : this compound exhibits potent antioxidant properties that help mitigate oxidative stress by scavenging free radicals, thus protecting cellular structures from damage.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .

- Anticancer Properties : this compound has demonstrated the ability to induce apoptosis in various cancer cell lines, including HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). It disrupts the cell cycle at the S phase and inhibits tumor growth by blocking the STAT3 signaling pathway .

- Gut Microbiota Modulation : Studies have shown that this compound can alter gut microbiota composition, leading to increased goblet cell hyperplasia in the colon. This modulation may have implications for gastrointestinal health and disease prevention .

Case Study 1: Anticancer Effects on HeLa Cells

A study investigated the effects of this compound on HeLaS3 human uterine cancer cells. Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Impact on Gut Health

In a rat model, this compound was administered at varying doses to assess its effects on gut health. The study found dose-related mucosal hyperplasia and shifts in gut microbiota composition. Higher doses were associated with increased incidences of goblet cell hyperplasia, suggesting a potential risk for gastrointestinal disturbances with prolonged use .

Case Study 3: Neuroprotective Effects

Recent investigations have highlighted this compound's neuroprotective properties. It activates the PI3K/Akt signaling pathway, which is crucial for neuronal survival. This mechanism may offer protective benefits against neurodegenerative diseases .

Data Table: Biological Activities of this compound

Risks and Considerations

While this compound has promising therapeutic potential, it is essential to consider its safety profile. High doses may lead to adverse effects such as gastrointestinal discomfort and potential carcinogenicity with prolonged exposure . Regulatory bodies have recommended caution in the consumption of products containing high levels of this compound.

特性

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14?,17-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-CGISPIQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8015-61-0 | |

| Record name | Alloin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008015610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。